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2-dehydro-3-deoxy-L-fuconic acid

Enzyme kinetics Substrate specificity Aldolase

2-Dehydro-3-deoxy-L-fuconic acid (CHEBI:16950; also referred to as 2-keto-3-deoxy-L-fuconate or L-KDF) is a chiral C6 ketoaldonic acid and a hexonic acid derivative formed by formal dehydration and oxidation of L-fuconic acid at the 2- and 3-positions. With molecular formula C₆H₁₀O₅ and a monoisotopic mass of 162.05282 Da, it serves as the obligate intermediate in the non-phosphorylating L-fucose degradation pathway found in diverse bacteria (e.g., Xanthomonas campestris, Veillonella ratti, Campylobacter jejuni) and is also processed by the human mitochondrial enzyme ENOF1.

Molecular Formula C6H10O5
Molecular Weight 162.14 g/mol
Cat. No. B1239917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-dehydro-3-deoxy-L-fuconic acid
Molecular FormulaC6H10O5
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESCC(C(CC(=O)C(=O)O)O)O
InChIInChI=1S/C6H10O5/c1-3(7)4(8)2-5(9)6(10)11/h3-4,7-8H,2H2,1H3,(H,10,11)/t3-,4-/m0/s1
InChIKeyFRIWJYNKZPJVRL-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Dehydro-3-deoxy-L-fuconic Acid – A Defined Ketoaldonic Acid Intermediate for L-Fucose Pathway Research and Enzyme Substrate Screening


2-Dehydro-3-deoxy-L-fuconic acid (CHEBI:16950; also referred to as 2-keto-3-deoxy-L-fuconate or L-KDF) is a chiral C6 ketoaldonic acid and a hexonic acid derivative formed by formal dehydration and oxidation of L-fuconic acid at the 2- and 3-positions [1]. With molecular formula C₆H₁₀O₅ and a monoisotopic mass of 162.05282 Da, it serves as the obligate intermediate in the non-phosphorylating L-fucose degradation pathway found in diverse bacteria (e.g., Xanthomonas campestris, Veillonella ratti, Campylobacter jejuni) and is also processed by the human mitochondrial enzyme ENOF1 [2]. The compound exists in aqueous solution as an equilibrium mixture of the acyclic α-keto form and the cyclic α-furanosyl hemiketal form, a property that has direct consequences for its recognition by downstream dehydrogenases and aldolases [3].

Why 2-Dehydro-3-deoxy-L-fuconic Acid Cannot Be Replaced by Generic 2-Keto-3-deoxy Sugar Acids


The family of 2-keto-3-deoxy sugar acids shares a common chemical scaffold but exhibits steep, quantifiable divergence in enzyme recognition that precludes interchangeable use. L-KDF (the L-fuconate-derived enantiomer) bears a C6 methyl group and a C4-(R)-OH configuration that are absent or inverted in close structural analogs such as L-KDGal (C6 hydroxymethyl), D-KDP (C5-shortened), and L-KDR (C4-(S)-OH epimer). Systematic substrate screening against a panel of aldolases and dehydrogenases has demonstrated that these stereochemical and chain-length variations produce kcat/Km differences spanning two to three orders of magnitude [1]. Moreover, the D-enantiomer (2-dehydro-3-deoxy-D-fuconate) is completely inert toward the canonical L-fuconate dehydratase (FucD), establishing absolute stereospecificity [2]. Consequently, substituting L-KDF with a superficially similar 2-keto-3-deoxy acid in any enzyme-coupled assay, metabolic engineering construct, or inhibitor-screening campaign will generate data that are not merely inaccurate but mechanistically irrelevant.

Quantitative Differentiation Evidence for 2-Dehydro-3-deoxy-L-fuconic Acid Against Closest Analogs


L-KDF Is the Preferred Substrate for VrFucH Aldolase with 29-Fold and 14-Fold Higher Catalytic Efficiency Over Its C4-Epimer and C6-Desmethyl Analog, Respectively

When assayed against the recombinant VrFucH aldolase from Veillonella ratti, 2-dehydro-3-deoxy-L-fuconate (l-KDF) exhibits a kcat/Km of 6,570 ± 65 min⁻¹ mM⁻¹, which is 29-fold higher than that of its C4-(S)-OH epimer 2-dehydro-3-deoxy-L-rhamnonate (l-KDR; kcat/Km = 226 ± 3 min⁻¹ mM⁻¹) and 14-fold higher than that of its C6-hydroxymethyl analog 2-dehydro-3-deoxy-L-galactonate (l-KDGal; kcat/Km ~ 470 min⁻¹ mM⁻¹ at the ratio stated) [1]. The discrimination arises from strong structural preference for the C4-(R)-OH and C6-CH₃ groups, while the C5-OH configuration is not a determinant. The Km for l-KDF is 0.327 ± 0.004 mM with kcat = 2,150 ± 8 min⁻¹ [1].

Enzyme kinetics Substrate specificity Aldolase

L-KDF Outperforms the Physiological Substrate L-KDGal by 21-Fold for Fungal HjLGA1 Aldolase, Redefining Enzyme Annotation

The aldolase HjLGA1 from Hypocrea jecorina (Trichoderma reesei) was originally annotated as a 2-keto-3-deoxy-L-galactonate aldolase (EC 4.1.2.54). However, comprehensive substrate screening revealed that 2-dehydro-3-deoxy-L-fuconate (l-KDF) is the best substrate, exhibiting a kcat/Km of 1,430 min⁻¹ mM⁻¹, which is 21-fold higher than that for the previously assigned physiological substrate l-KDGal (kcat/Km = 69.0 min⁻¹ mM⁻¹) [1]. The lower efficiency for l-KDGal was traced to a markedly higher Km value, not a reduced kcat. This finding prompted re-annotation of HjLGA1 as a dual 2-keto-3-deoxy-L-fuconate/L-galactonate aldolase in the MetaCyc database [2].

Enzyme annotation Substrate profiling Fungal metabolism

L-KDF Is the Optimal Substrate for L-KDF Dehydrogenase, Exceeding L-KDGal, D-KDP, and D-KDGlu by 5.3- to 105-Fold in Catalytic Efficiency

The NAD⁺-dependent enzyme L-2-keto-3-deoxyfuconate 4-dehydrogenase (L-KDFDH) from Herbaspirillum huttiense was screened against a panel of 2-keto-3-deoxy sugar acids. L-KDF was the best substrate with kcat/Km = 7,900 min⁻¹ mM⁻¹, which is 5.3-fold higher than L-KDGal, 12-fold higher than D-KDP, and 105-fold higher than D-KDGlu [1]. The superiority is driven by both a lower Km and a higher kcat. The enzyme discriminates based on the C6 methyl group and C4-(S)-OH configuration, and critically requires the C5 hydroxyl group for hemiketal formation; analogs lacking C5-OH (which exist only in the acyclic α-keto form) show no detectable activity [1].

Dehydrogenase specificity Cofactor preference Metabolic engineering

Absolute Stereochemical Discrimination: D-Fuconate Shows Zero Detectable Activity with L-Fuconate Dehydratase (FucD)

The enzyme L-fuconate dehydratase (FucD; EC 4.2.1.68) from Xanthomonas campestris catalyzes the dehydration of L-fuconate to 2-dehydro-3-deoxy-L-fuconate. Substrate profiling against a library of acid sugars revealed that L-fuconate is the preferred substrate; activity with L-galactonate is 15-fold lower, and activity with D-arabinonate is 8-fold lower. Critically, no activity is detected with D-fuconate under any condition tested [1]. The human ortholog ENOF1 (mitochondrial enolase superfamily member 1) confirms this pattern: kcat = 0.5 s⁻¹ for L-fuconate versus 0.3 s⁻¹ for L-galactonate, 0.04 s⁻¹ for D-arabinonate, and no reported activity with D-fuconate [2]. This absolute stereochemical barrier means that the D-enantiomer of 2-dehydro-3-deoxy-fuconic acid cannot enter the L-fucose degradation pathway.

Stereospecificity Enolase superfamily Biocatalysis

Unique α-Furanosyl Hemiketal Binding Mode Differentiates L-KDF from Acyclic 2-Keto-3-deoxy Sugar Acids at the Structural Level

Crystal structures of L-KDFDH in complex with substrates (PDB 8Y46, 8Y4J) revealed that L-KDF, L-2,4-DKDF, and D-KDP bind exclusively as the α-furanosyl hemiketal form, not as the acyclic α-keto form previously assumed for all 2-keto-3-deoxy sugar acid substrates [1]. Critically, L-KDFDH showed no activity toward analogs lacking the C5 hydroxyl group, which cannot cyclize and exist solely in the acyclic form [1]. This represents the first experimental demonstration of the physiological role of the hemiketal form in this compound class. The cyclic binding mode is stabilized by a specific arginine triad (Arg148, Arg192, Arg214) recognizing the C1 carboxyl, α-anomeric C2 hydroxyl, and O5 ring oxygen, while Trp252 provides hydrophobic recognition of the C6 methyl group unique to L-KDF [1].

Structural biology Substrate binding Crystallography

Validated Circular Dichroism Assay Enables Real-Time, Quantitative Monitoring of L-Fuconate-to-L-KDF Conversion for Inhibitor Screening

A continuous circular dichroism (CD)-based assay was developed for FucD that monitors the change in ellipticity at 216 nm (Δ[Θ]S-P = 8,985 ± 87 deg cm² mol⁻¹) accompanying the conversion of L-fuconate to 2-keto-3-deoxy-L-fuconate [1]. Using this assay, tartronate was characterized as a linear mixed-type inhibitor of FucD (Ki = 8.4 ± 0.7 mM, αKi = 63 ± 11 mM), binding 18-fold weaker than L-fuconate, while 3-hydroxypyruvate irreversibly inactivated FucD with kinact/KI = 0.018 ± 0.002 M⁻¹ s⁻¹, an efficiency ~460-fold lower than that observed for mandelate racemase [1]. This assay provides a label-free, continuous readout specific to L-KDF formation and cannot be directly applied to the D-enantiomer or C4-epimer due to differing CD signatures.

Assay development Inhibitor screening Enzyme mechanism

Validated Application Scenarios Where 2-Dehydro-3-deoxy-L-fuconic Acid Provides Demonstrable Advantage


Enzymatic Characterization and Re-annotation of Aldolases in the DHDPS/NAL Superfamily

When characterizing the substrate scope of novel or poorly annotated 2-keto-3-deoxysugar acid aldolases, authentic 2-dehydro-3-deoxy-L-fuconic acid must be included in the substrate panel. Evidence from Watanabe (2020) demonstrates that HjLGA1, originally classified as an L-KDGal aldolase (EC 4.1.2.54), exhibits a 21-fold higher kcat/Km for L-KDF than for its putative physiological substrate L-KDGal [1]. Similarly, VrFucH shows 29-fold preference for L-KDF over its C4-epimer L-KDR [1]. Omitting L-KDF from screening panels risks mis-annotating enzyme function and missing the true best substrate. Procurement of enantiomerically pure L-KDF is therefore essential for rigorous biochemical annotation of any newly discovered aldolase, dehydrogenase, or dehydratase in the non-phosphorylating sugar acid pathways.

Development of NADH-Coupled Biosensors and Dehydrogenase Activity Assays for L-Fucose Metabolism

The L-KDFDH enzyme oxidizes L-KDF to L-2,4-DKDF with concomitant NAD⁺ reduction, generating a spectrophotometric signal at 340 nm. The quantitative superiority of L-KDF over alternative substrates is critical: L-KDFDH exhibits a kcat/Km of 7,900 min⁻¹ mM⁻¹, which is 5.3-fold higher than L-KDGal, 12-fold higher than D-KDP, and 105-fold higher than D-KDGlu [2]. Using D-KDP—a cheaper, more accessible 2-keto-3-deoxy sugar acid—would reduce assay sensitivity by 12-fold and compress the linear dynamic range. For any application requiring precise quantification of enzyme activity, inhibitor potency, or pathway flux in the non-phosphorylating L-fucose pathway, authentic L-KDF is the only substrate that yields physiologically meaningful kinetic constants.

Structural Biology and Rational Inhibitor Design Targeting the L-Fucose Catabolic Pathway

Crystal structures of L-KDFDH (PDB 8Y46, 8Y4J) reveal that L-KDF binds in the α-furanosyl hemiketal conformation, with the C6 methyl group making specific hydrophobic contacts with Trp252 [2]. This binding mode is unique to L-KDF among 2-keto-3-deoxy sugar acids and is absolutely required for enzyme recognition: analogs lacking the C5 hydroxyl group, which cannot cyclize, are completely inactive [2]. Molecular docking studies or structure-based inhibitor design efforts that model the acyclic α-keto form will fail to reproduce the experimentally observed binding pose. Researchers engaged in fragment-based screening or transition-state analog design for FucD (ENOSF1 in humans) or L-KDFDH must use authentic L-KDF to validate computational predictions.

Continuous CD-Based Inhibitor Screening Against L-Fuconate Dehydratase (FucD/ENOSF1)

The validated circular dichroism assay for FucD activity monitors the conversion of L-fuconate to 2-dehydro-3-deoxy-L-fuconate at 216 nm with a defined Δ[Θ]S-P of 8,985 ± 87 deg cm² mol⁻¹ [3]. This provides a label-free, real-time, continuous readout suitable for medium-throughput inhibitor screening. The assay has been used to quantitatively characterize tartronate as a mixed-type inhibitor (Ki = 8.4 ± 0.7 mM) and 3-hydroxypyruvate as an irreversible inactivator (kinact/KI = 0.018 M⁻¹ s⁻¹) [3]. Because the CD signal is specific to the L-KDF chromophore, this assay cannot be adapted to D-KDF or other 2-keto-3-deoxy sugar acids without revalidation. Laboratories establishing FucD or ENOF1 inhibitor screening workflows require authentic L-KDF as both the product standard and the basis for assay calibration.

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